erythro-Glycopyrronium bromide
Description
Properties
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-QQTWVUFVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199205 | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51186-83-5, 129784-12-9 | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Glycopyrronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCOPYRROLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to erythro-Glycopyrronium Bromide (CAS: 51186-83-5)
This guide provides a comprehensive technical overview of erythro-Glycopyrronium bromide, a potent anticholinergic agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical synthesis, stereochemistry, pharmacological profile, analytical methodologies, and regulatory landscape. The information is structured to facilitate a deep understanding of the compound's scientific and therapeutic value.
Introduction and Chemical Identity
erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound renowned for its potent anticholinergic properties.[1] It is a member of the muscarinic antagonist class of drugs, which function by competitively inhibiting the action of acetylcholine at muscarinic receptors.[2] This blockade leads to a reduction in smooth muscle contraction and secretions, forming the basis of its therapeutic applications.[1] The compound is a racemic mixture of the (R,S) and (S,R) enantiomers.[3]
The chemical structure of erythro-Glycopyrronium bromide features a glycopyrrolate backbone, with the bromide ion serving as a counterion to enhance solubility and stability.[1]
Table 1: Chemical and Physical Properties of erythro-Glycopyrronium bromide
| Property | Value | Source(s) |
| CAS Number | 51186-83-5 | [4] |
| Molecular Formula | C₁₉H₂₈BrNO₃ | [4] |
| Molecular Weight | 398.33 g/mol | [4] |
| Appearance | White or almost white crystalline powder | [5] |
| Melting Point | 175 °C | [4] |
| Solubility | Freely soluble in water; Soluble in ethanol; Very slightly soluble in methylene chloride. | [4] |
| IUPAC Name | [(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | [4] |
| Synonyms | Pyrrolidinium, 3-[(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethyl-, bromide, (R,S)-(±)-; Ritropirronium bromide | [1] |
Synthesis and Manufacturing
The synthesis of erythro-Glycopyrronium bromide typically involves a multi-step process culminating in a quaternization reaction. While various synthetic routes have been described, a common approach involves the esterification of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol, followed by methylation of the resulting tertiary amine.[6][7]
Illustrative Synthesis Pathway
A representative synthesis workflow is outlined below, based on established methodologies.[3][6][7]
Caption: Generalized synthesis workflow for erythro-Glycopyrronium bromide.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is a composite representation derived from publicly available patent literature and should be adapted and optimized for specific laboratory conditions.[3][6]
Step 1: Esterification
-
Dissolve α-cyclopentyl mandelic acid (150g) in 1kg of dimethylformamide (DMF) in a dry 5L reaction vessel.
-
Add 135g of N,N'-carbonyldiimidazole (CDI) and stir the mixture for 2 hours at 18°C.
-
Add 85g of 1-methyl-3-pyrrolidinol and heat the reaction mixture to 60°C over 1 hour.
-
Maintain the temperature and continue stirring for 18 hours.
-
After cooling, terminate the reaction by adding 1kg of purified water to yield the intermediate ester.
-
Extract the intermediate with 1kg of toluene and wash the organic layer three times with purified water.
Step 2: Quaternization
-
Concentrate the toluene solution of the intermediate under reduced pressure to a 50% solution.
-
Dilute with 600g of n-propyl alcohol and cool the solution to 0°C.
-
Add 85g of methyl bromide and stir at 0°C for 2 hours.
-
Subsequently, heat the mixture to 60°C and then stop the reaction.
-
Cool to room temperature and collect the crude product by suction filtration.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and methyl ethyl ketone or n-propyl alcohol, to obtain high-purity erythro-Glycopyrronium bromide.[3][8] A common technique involves dissolving the crude material in a minimal amount of a good solvent (e.g., methanol or 1-propanol) at an elevated temperature (e.g., 80°C) and then inducing crystallization by cooling and seeding with crystals of the desired diastereomer.[8]
Stereochemistry and Pharmacological Potency
Glycopyrronium bromide possesses two chiral centers, leading to the existence of two diastereomeric pairs of enantiomers: erythro and threo.[9] The erythro form is a racemic mixture of the (2R,3'S) and (2S,3'R) enantiomers, while the threo form consists of the (2R,3'R) and (2S,3'S) enantiomers.[9]
The erythro form of glycopyrronium bromide is known to be more potent than the threo form.[2] This difference in pharmacological activity is attributed to the specific stereochemical arrangement of the substituents, which influences the binding affinity to muscarinic receptors.[9] The rigid conformation of the erythro isomer, with its two five-membered rings in an envelope conformation, and the spatial arrangement of the acetylcholine-like moiety are critical for its high-affinity interaction with the receptor binding site.[9]
Pharmacological Profile
Mechanism of Action
erythro-Glycopyrronium bromide is a competitive antagonist of acetylcholine at muscarinic receptors.[1] It exhibits a high affinity for M1 and M3 receptors, and a lower affinity for M2 receptors.[5] In the airways, the blockade of M3 receptors on smooth muscle cells leads to bronchodilation, while antagonism of M1 and M3 receptors on submucosal glands reduces mucus secretion. The lower affinity for M2 receptors is thought to contribute to a lower incidence of tachycardia, a common side effect of less selective antimuscarinic agents.[5]
Caption: Simplified signaling pathway of erythro-Glycopyrronium bromide's mechanism of action.
Pharmacokinetics (ADME)
The pharmacokinetic profile of glycopyrronium bromide is highly dependent on the route of administration.
Table 2: Pharmacokinetic Parameters of Glycopyrronium Bromide
| Parameter | Inhaled Administration | Oral Administration | Intravenous Administration | Source(s) |
| Absolute Bioavailability | ~40% (of which a small fraction is from GI absorption) | Low and variable (<5%) | 100% | [2][6] |
| Time to Peak Plasma Concentration (Tmax) | <20 minutes | 3.1 hours | Not Applicable | [1] |
| Protein Binding | 38-44% | 38-44% | 38-44% | [1] |
| Metabolism | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | Primarily hydrolyzed to the inactive M9 metabolite. Mediated mainly by CYP2D6 with minor contributions from other CYP enzymes. | [1] |
| Elimination Half-life | 33-53 hours | 3.0 hours | 0.83 ± 0.27 hours | [1] |
| Excretion | Primarily renal excretion of unchanged drug. | Primarily renal excretion of unchanged drug. | ~85% recovered in urine as unchanged drug; <5% in bile. | [1] |
Analytical Methodologies
Robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of erythro-Glycopyrronium bromide. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is essential for the accurate quantification of glycopyrronium bromide and its related substances.
Table 3: Exemplar HPLC Method Parameters
| Parameter | Description | Source(s) |
| Column | Base deactivated C18 (e.g., Nucleosil) | [10] |
| Mobile Phase | Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) / Methanol (35/65; v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 40°C | [10] |
| Detection Wavelength | 222 nm | |
| Injection Volume | 20 µL |
Method Validation (as per ICH Q2(R1) Guidelines): A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.
-
Linearity: The method should demonstrate linearity over a specified concentration range (e.g., LOQ to 200% of the specification limit).
-
Accuracy: Recovery studies should be conducted at different concentration levels (e.g., 50-150%), with acceptance criteria typically between 98-102%.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with the relative standard deviation (RSD) not exceeding a predefined limit (e.g., <2%).
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities, degradants, and matrix components should be demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the method's sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and versatile alternative for the quantification of glycopyrronium bromide and its impurities.
Table 4: Exemplar HPTLC Method Parameters
| Parameter | Description | Source(s) |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ | [11] |
| Mobile Phase | Dichloromethane : Methanol : Formic acid (10:0.5:0.5, v/v/v) | [11] |
| Detection Wavelength | 220 nm | [11] |
| Quantification Range | 0.3-10 µ g/spot | [11] |
Method Validation (as per ICH Guidelines): Similar to HPLC, the HPTLC method must be validated for linearity, accuracy, precision, specificity, LOD, and LOQ to ensure reliable results.[11]
Regulatory Landscape and Quality Control
erythro-Glycopyrronium bromide is an approved active pharmaceutical ingredient (API) in numerous jurisdictions, including by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Manufacturers of glycopyrronium bromide are required to adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.[12]
Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official standards for the identity, purity, and quality of glycopyrronium bromide.[13][14] These monographs typically include specifications for:
-
Identification: Using techniques like Infrared (IR) spectroscopy.[14]
-
Assay: To determine the content of the active substance, usually by a validated chromatographic method. The USP specifies a content of not less than 98.0% and not more than 100.5% on a dried basis.[14]
-
Impurities: Limits for related substances and process impurities.
-
Loss on Drying: To control the water content.[14]
-
Residue on Ignition: To limit inorganic impurities.
Adherence to these pharmacopeial standards is mandatory for products marketed in the respective regions.
Therapeutic Applications
erythro-Glycopyrronium bromide is primarily used in the management of respiratory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD).[1] It is also indicated for reducing secretions in various clinical settings.[2]
Table 5: Key Therapeutic Indications of Glycopyrronium Bromide
| Indication | Route of Administration | Mechanism of Benefit |
| Chronic Obstructive Pulmonary Disease (COPD) | Inhalation | Long-acting bronchodilation through M3 receptor antagonism. |
| Reduction of Salivary, Tracheobronchial, and Pharyngeal Secretions | Injection | Antisecretory effect via M1 and M3 receptor blockade. |
| Adjunctive Therapy for Peptic Ulcer | Oral, Injection | Reduction of gastric acid secretion. |
| Primary Axillary Hyperhidrosis | Topical | Inhibition of sweat gland activity. |
| Sialorrhea (Excessive Drooling) | Oral | Reduction of saliva production. |
Conclusion
erythro-Glycopyrronium bromide is a well-established and clinically valuable anticholinergic agent with a defined mechanism of action and a favorable pharmacokinetic profile for its primary indications. The stereochemistry of the molecule is critical to its potency, with the erythro form being the therapeutically active diastereomer. A thorough understanding of its synthesis, analytical methodologies, and regulatory requirements is essential for researchers and professionals involved in the development and manufacturing of drug products containing this active pharmaceutical ingredient. The continued application of modern analytical techniques and adherence to stringent quality standards will ensure the ongoing safety and efficacy of erythro-Glycopyrronium bromide in clinical practice.
References
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- Crystallisation and Purification of Glycopyrronium Bromide.
- Nebija D, Walter M, Lachmann B, Kopelent H, Noe CR. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Pharmazie. 2007;62(6):406-410.
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erythro-Glycopyrronium bromide | C19H28BrNO3 | CID 67204829. PubChem. Accessed January 26, 2026. [Link]
- Method for preparation of glycopyrronium bromide.
- Preparation method of glycopyrronium bromide.
- Vizi ES, Somogyi GT. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. 1993;347(5):591-597.
- Guy JJ, Hamor TA. Stereochemistry of anticholinergic agents. Part II. Crystal and molecular structure of glycopyrronium bromide. J Chem Soc Perkin Trans 2. 1973;14:1875-1879.
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Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. OUCI. Accessed January 26, 2026. [Link]
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Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. PubMed. Accessed January 26, 2026. [Link]
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Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. PubMed. Accessed January 26, 2026. [Link]
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Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. PMC. Accessed January 26, 2026. [Link]
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HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. PubMed. Accessed January 26, 2026. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Accessed January 26, 2026. [Link]
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FDA-Approved Glycopyrronium Bromide API Manufacturers & Suppliers. Pharmaoffer.com. Accessed January 26, 2026. [Link]
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Glycopyrronium Bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Accessed January 26, 2026. [Link]
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Draft Guidance on Glycopyrrolate Active ingredient. accessdata.fda.gov. Accessed January 26, 2026. [Link]
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Glycopyrronium Bromide Solution – BP 2023. Accessed January 26, 2026. [Link]
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USP Monographs: Glycopyrrolate. USP29-NF24. Accessed January 26, 2026. [Link]
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Erythro and Threo Nomenclature. YouTube. Accessed January 26, 2026. [Link]
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Erythro vs. Threo: Understanding Stereochemical Nuances. Oreate AI Blog. Accessed January 26, 2026. [Link]
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Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. Chiralpedia. Accessed January 26, 2026. [Link]
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A Pharmacological Profile of Glycopyrrolate: Interactions at the Muscarinic Acetylcholine Receptor. DTIC. Accessed January 26, 2026. [Link]
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Direct Muscarinic Agonists - in 2 mins!. YouTube. Accessed January 26, 2026. [Link]
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Glycopyrronium | C19H28NO3+ | CID 3494. PubChem. Accessed January 26, 2026. [Link]
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HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. | Request PDF. ResearchGate. Accessed January 26, 2026. [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection. PubMed. Accessed January 26, 2026. [Link]
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HPTLC Method for Determination of R, R-Glycopyrronium Bromide and its Related Impurities. Semantic Scholar. Accessed January 26, 2026. [Link]
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AQbD-Based Development and Validation of HPTLC Method for Simultaneous Determination of Glycopyrronium, Formoterol Fumarate and Budesonide in Rotacaps. Journal of Chromatographic Science. Accessed January 26, 2026. [Link]
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Methodological & Application
Application Note & Protocol: Utilizing erythro-Glycopyrronium Bromide in Preclinical Models of Airway Hyperresponsiveness
For: Researchers, scientists, and drug development professionals in respiratory pharmacology.
Foundational Principles: Understanding Airway Hyperresponsiveness and the Role of Muscarinic Antagonists
Airway hyperresponsiveness (AHR) is a cardinal feature of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). It is characterized by an exaggerated bronchoconstrictor response to various stimuli, leading to significant airflow limitation. The parasympathetic nervous system plays a pivotal role in regulating airway smooth muscle tone. Acetylcholine (ACh), released from parasympathetic nerve endings, binds to muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, triggering a signaling cascade that results in bronchoconstriction.[1][2]
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of therapy for these conditions.[1][3] They act by competitively inhibiting the binding of ACh to muscarinic receptors, thereby preventing bronchoconstriction and promoting bronchodilation.[4] Glycopyrronium bromide (also known as glycopyrrolate) is a potent and long-acting muscarinic antagonist that has demonstrated significant efficacy in clinical settings.[1][3][5]
Pharmacological Profile of erythro-Glycopyrronium Bromide
Glycopyrronium bromide is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system side effects.[4][5] It exhibits a high affinity for muscarinic receptors and, importantly, shows a degree of selectivity for M3 over M2 receptors.[1] This is a crucial characteristic because M2 receptors function as presynaptic autoreceptors that inhibit further ACh release; their blockade could paradoxically increase ACh levels and counteract the intended therapeutic effect.
The erythro-isomer of glycopyrronium is the pharmacologically active component. Its efficacy is attributed to its potent and sustained antagonism at the M3 receptor. When administered via inhalation, glycopyrronium has a rapid onset of action and a prolonged duration, which is partly due to its slow absorption from the lungs into the systemic circulation.[1][6] This extended residence time in the lungs allows for sustained bronchodilation, making it suitable for once-daily dosing in clinical practice.[6]
Mechanism of Action Visualization
The following diagram illustrates the mechanism by which glycopyrronium bromide antagonizes acetylcholine at the M3 receptor on airway smooth muscle cells, leading to bronchodilation.
Caption: Glycopyrronium bromide competitively blocks M3 receptors on airway smooth muscle, preventing acetylcholine-induced bronchoconstriction.
Experimental Design Considerations
The successful evaluation of glycopyrronium bromide in a preclinical setting hinges on a well-designed study. Key considerations include the choice of animal model, the route of administration, and the dose-response relationship.
Choosing the Right Preclinical Model
Two commonly used models for inducing AHR are the methacholine-induced model and the allergen-induced model.
| Model Type | Description | Advantages | Disadvantages |
| Methacholine-Induced AHR | Direct stimulation of muscarinic receptors with a cholinergic agonist, methacholine, to induce bronchoconstriction.[7] | Highly reproducible, directly assesses the ability of the antagonist to block receptor activation. | Does not model the underlying inflammatory component of diseases like asthma. |
| Allergen-Induced AHR (e.g., Ovalbumin) | Sensitization and subsequent challenge with an allergen (e.g., ovalbumin) to induce an inflammatory response and AHR.[8][9] | Mimics key features of allergic asthma, including eosinophilic inflammation and mucus hypersecretion.[8] | More complex and variable than the methacholine model. |
Route of Administration
The route of administration should align with the intended clinical application. For inhaled therapies like glycopyrronium, intratracheal or intranasal administration in rodents is preferred to mimic clinical delivery. Systemic administration (e.g., intraperitoneal or intravenous) can also be used to assess systemic exposure and effects.
Dose-Response Studies
A critical aspect of preclinical evaluation is to establish a dose-response relationship. This involves testing a range of doses of glycopyrronium bromide to determine the optimal concentration for efficacy and to identify any potential for adverse effects at higher doses.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for assessing the efficacy of erythro-glycopyrronium bromide in preclinical models of AHR.
Protocol 1: Assessment in a Methacholine-Induced AHR Model (Mouse)
This protocol outlines the procedure for evaluating the protective effect of glycopyrronium bromide against methacholine-induced bronchoconstriction in mice using whole-body plethysmography.
Materials and Reagents:
-
erythro-Glycopyrronium bromide
-
Methacholine chloride (MCh)
-
Sterile saline (0.9% NaCl)
-
Vehicle for glycopyrronium (e.g., sterile saline)
-
BALB/c mice (or other appropriate strain)
-
Aerosol generator/nebulizer
Experimental Workflow:
Caption: Workflow for assessing glycopyrronium's effect on methacholine-induced airway hyperresponsiveness.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of glycopyrronium bromide in the chosen vehicle. Serially dilute to obtain the desired final concentrations.
-
Prepare a stock solution of methacholine in sterile saline. Prepare a series of dilutions (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for the challenge.
-
-
Animal Dosing:
-
Administer glycopyrronium bromide or vehicle to the mice via the chosen route (e.g., intranasal, 50 µL total volume) at a predetermined time before the methacholine challenge (e.g., 30-60 minutes).
-
-
AHR Measurement using Whole-Body Plethysmography:
-
Place each mouse into a whole-body plethysmography chamber and allow it to acclimatize for 15-20 minutes.
-
Record baseline readings. The system measures pressure changes in the chamber to calculate the Enhanced Pause (Penh), a dimensionless value that correlates with airway resistance.
-
Expose the mice to an aerosol of sterile saline for a set duration (e.g., 2 minutes) to establish a post-saline baseline.
-
Sequentially expose the mice to aerosols of increasing concentrations of methacholine.[12]
-
Record Penh values for a defined period (e.g., 3-5 minutes) after each methacholine concentration.
-
-
Data Analysis:
-
For each mouse, calculate the average Penh value for each methacholine concentration.
-
Plot the dose-response curve (Penh vs. methacholine concentration) for each treatment group.
-
Compare the dose-response curves of the glycopyrronium-treated groups to the vehicle-treated group. A rightward shift in the curve for the treated groups indicates a protective effect.
-
Protocol 2: Evaluation in an Ovalbumin (OVA)-Induced Allergic AHR Model (Rat)
This protocol describes a more complex model that incorporates airway inflammation, mimicking allergic asthma.
Materials and Reagents:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
All other materials from Protocol 1
Step-by-Step Procedure:
-
Sensitization:
-
Allergen Challenge:
-
On days 14, 15, and 16 (or a similar schedule), challenge the rats by exposing them to an aerosol of OVA (e.g., 1% w/v in saline) for 30 minutes.
-
-
Drug Administration and AHR Assessment:
-
On day 17 or 18, administer glycopyrronium bromide or vehicle as described in Protocol 1.
-
Perform the methacholine challenge and AHR assessment using whole-body plethysmography as detailed in Protocol 1.
-
-
Ancillary Measurements (Optional):
-
After AHR assessment, perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential to assess eosinophilia) and cytokine analysis.
-
Collect lung tissue for histological analysis to assess inflammation, mucus production, and structural changes.
-
Data Interpretation and Troubleshooting
Expected Outcomes:
-
In the methacholine model, glycopyrronium bromide is expected to cause a dose-dependent inhibition of the increase in Penh, demonstrating its direct bronchoprotective effects.
-
In the OVA model, the OVA-sensitized and challenged group receiving vehicle should exhibit significant AHR compared to a control group. Treatment with glycopyrronium bromide is expected to significantly attenuate this hyperresponsiveness.
Common Pitfalls and Solutions:
| Pitfall | Solution |
| High variability in AHR measurements. | Ensure consistent animal handling, precise dosing, and adequate acclimatization to the plethysmography chamber. Increase group sizes to improve statistical power. |
| Inconsistent AHR induction in the OVA model. | Verify the quality and preparation of the OVA and adjuvant. Ensure the aerosol challenge delivers a consistent particle size and concentration. |
| No significant effect of glycopyrronium. | Re-evaluate the dose range; it may be too low. Check the stability and preparation of the dosing solution. Ensure the timing between dosing and challenge is optimal. |
Conclusion
Erythro-glycopyrronium bromide is a potent muscarinic antagonist with a well-defined mechanism of action. The protocols detailed in this guide provide a robust framework for evaluating its efficacy in preclinical models of airway hyperresponsiveness. Careful experimental design, precise execution, and thoughtful data interpretation are paramount to generating reliable and translatable results that can inform the clinical development of this and similar therapeutic agents.
References
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Ulrik, C. S. (2018). Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 13, 1873–1888. [Link]
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Wikipedia. (n.d.). Glycopyrronium bromide. Retrieved January 26, 2026, from [Link]
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Pelaia, C., et al. (2022). Effectiveness of glycopyrronium bromide in the treatment of small airway dysfunction: A retrospective study. Pulmonology, 28(6), 459-465. [Link]
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MacLaren, R., & Kalema, G. (2025). Glycopyrrolate. StatPearls. [Link]
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Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. [Link]
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D'Urzo, A., et al. (2014). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. British Journal of Clinical Pharmacology, 77(5), 815-824. [Link]
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Wyss, D., et al. (2007). The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respiratory Research, 8(1), 84. [Link]
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Vogel, J., & Smola, U. (2009). Assessment of airway hyperreactivity: comparison of forced spirometry and body plethysmography for methacholine challenge tests. Journal of Asthma, 46(6), 569-575. [Link]
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Ferreira, C. M., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. Methods in Molecular Biology, 1916, 341-350. [Link]
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Singh, D., et al. (2020). Health-Related Effects of Home Nebulization With Glycopyrronium on Difficult-to-Treat Asthma: Post-Hoc Analyses of an Observational Study. Interactive Journal of Medical Research, 9(2), e16738. [Link]
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Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Bio-protocol, 3(1). [Link]
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Kool, M., et al. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in Physiology, 3, 22. [Link]
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Vanoirbeek, J. A., et al. (2010). Methacholine responsiveness in mice from 2 to 8 wk of age. Journal of Applied Physiology, 108(5), 1166-1172. [Link]
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He, M., et al. (2010). A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. Magnetic Resonance in Medicine, 64(4), 1215-1220. [Link]
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de Oliveira, A. P., et al. (2019). Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. OAText, 5(1), 1-8. [Link]
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Application of Erythro-Glycopyrronium Bromide in Organoid Models of COPD: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of erythro-glycopyrronium bromide in advanced, three-dimensional (3D) airway organoid models of Chronic Obstructive Pulmonary Disease (COPD). This guide outlines the scientific rationale, provides detailed protocols for experimental workflows, and discusses the interpretation of key endpoints.
Introduction: A New Paradigm for COPD Research
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and respiratory symptoms.[1][2] The pathophysiology of COPD involves chronic inflammation, airway remodeling, emphysema, and mucus hypersecretion.[3][4] A key driver of these pathological changes is the increased cholinergic tone in the airways, which leads to bronchoconstriction and mucus overproduction.[5][6][7]
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD therapy.[8] Erythro-glycopyrronium bromide, a potent and selective LAMA, functions by competitively inhibiting acetylcholine binding to muscarinic receptors, particularly the M3 subtype, on airway smooth muscle and submucosal glands.[8][9][10][11] This action leads to bronchodilation and a reduction in mucus secretion, alleviating key symptoms of COPD.[1][12]
Traditional 2D cell culture and animal models have limitations in fully recapitulating the complex cellular and structural features of the human lung in COPD.[13] Human airway organoids, self-organizing 3D structures derived from stem cells, offer a more physiologically relevant in vitro system.[2][13][14] These organoids can be generated from healthy donors or COPD patients and can model key disease phenotypes, including altered epithelial differentiation, goblet cell hyperplasia, and impaired ciliary function.[3][15]
This application note details the use of erythro-glycopyrronium bromide in COPD-derived airway organoids to investigate its therapeutic potential and elucidate its mechanism of action in a human-relevant preclinical model.
Scientific Rationale and Experimental Objectives
The primary objective of applying erythro-glycopyrronium bromide to COPD organoid models is to assess its efficacy in reversing or mitigating key pathophysiological features of the disease at the cellular and tissue level.
Key Scientific Questions to Address:
-
Does erythro-glycopyrronium bromide reduce mucus hypersecretion in COPD-derived airway organoids?
-
Can erythro-glycopyrronium bromide restore or improve ciliary beat frequency in COPD organoids?
-
What is the effect of erythro-glycopyrronium bromide on the inflammatory profile of COPD organoids, particularly in response to disease-relevant stimuli like cigarette smoke extract (CSE) or inflammatory cytokines?
-
How does erythro-glycopyrronium bromide impact airway epithelial cell differentiation and morphology in COPD organoids?
To answer these questions, a series of experiments will be conducted using airway organoids generated from both healthy donors and diagnosed COPD patients.
Experimental Workflow Overview
The overall experimental workflow involves the generation and characterization of airway organoids, induction of a COPD phenotype (if using healthy donor organoids), treatment with erythro-glycopyrronium bromide, and subsequent endpoint analysis.
Caption: Overview of the experimental workflow for evaluating erythro-glycopyrronium bromide in COPD organoid models.
Detailed Protocols
Generation of Human Airway Organoids from Primary Cells
This protocol is adapted from established methods for generating human airway organoids.[16][17]
Materials:
-
Human Bronchial Epithelial Cells (HBECs) from healthy and COPD donors
-
PneumaCult™-Ex Plus Medium
-
PneumaCult™ Airway Organoid Seeding and Differentiation Media
-
Basement Membrane Extract (BME), organoid qualified
-
ROCK inhibitor (Y-27632)
-
24-well non-tissue culture-treated plates
Protocol:
-
Expansion of HBECs: Culture HBECs in PneumaCult™-Ex Plus Medium until they reach 50-60% confluency. Use early passage (P2-P3) cells for optimal organoid formation.
-
Seeding Organoids:
-
Prepare a cell suspension of HBECs.
-
On ice, mix the cell suspension with BME at a 1:9 ratio (cell suspension:BME).
-
Add ROCK inhibitor to the mix to a final concentration of 10 µM to improve cell survival.
-
Carefully pipette 50 µL domes of the BME-cell mixture into the center of each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to allow the domes to solidify.
-
Gently add 500 µL of PneumaCult™ Airway Organoid Seeding Medium to each well.
-
-
Organoid Culture and Differentiation:
-
Culture the organoids at 37°C and 5% CO2.
-
Perform a full medium change every 2-3 days.
-
After 4-7 days, switch to PneumaCult™ Airway Organoid Differentiation Medium.
-
Continue to culture for at least 21 days to allow for full differentiation, characterized by the formation of a central lumen and the appearance of ciliated cells.
-
Induction of a COPD Phenotype (for Healthy Donor Organoids)
To model COPD-like features in organoids from healthy donors, they can be exposed to various stimuli.
Protocols:
-
Cigarette Smoke Extract (CSE) Exposure: Prepare CSE and treat organoids with a non-toxic, sub-chronic dose for a specified period (e.g., 7-14 days) to induce inflammatory responses and mucus hypersecretion.
-
Inflammatory Cytokine Treatment: Treat organoids with cytokines relevant to COPD pathogenesis, such as IL-13, to induce goblet cell metaplasia and mucus production.[18]
Treatment with erythro-Glycopyrronium Bromide
Protocol:
-
Prepare a stock solution of erythro-glycopyrronium bromide in a suitable vehicle (e.g., sterile PBS or DMSO).
-
Perform a dose-response study to determine the optimal concentration. A suggested starting range is 1 nM to 1 µM.
-
Treat the mature, differentiated organoids (either from COPD patients or with an induced COPD phenotype) with the selected concentrations of erythro-glycopyrronium bromide for a defined period (e.g., 24-72 hours).
-
Include appropriate controls:
-
Vehicle control (organoids treated with the vehicle alone).
-
Untreated control (organoids in differentiation medium).
-
Positive control (if applicable, another LAMA or a relevant therapeutic agent).
-
Endpoint Analysis and Data Interpretation
Mucin Production Assay
Rationale: Increased mucus production is a hallmark of COPD. This assay will quantify the effect of erythro-glycopyrronium bromide on this phenotype.
Methods:
-
Immunofluorescence Staining: Fix and stain organoids for MUC5AC (a major airway mucin). Analyze by confocal microscopy to visualize and quantify the MUC5AC-positive area.
-
ELISA: Collect the supernatant from the organoid cultures and quantify secreted MUC5AC levels using a commercially available ELISA kit.
Expected Outcome and Interpretation:
| Treatment Group | Expected MUC5AC Expression | Interpretation |
| Healthy Organoids | Low | Baseline mucin production. |
| COPD Organoids (Untreated) | High | Recapitulation of mucus hypersecretion phenotype. |
| COPD Organoids + Vehicle | High | No effect of the vehicle on mucin production. |
| COPD Organoids + erythro-Glycopyrronium Bromide | Reduced (Dose-dependent) | The drug effectively reduces mucus hypersecretion. |
Ciliary Beat Frequency (CBF) Analysis
Rationale: Ciliary dysfunction contributes to impaired mucociliary clearance in COPD. This assay will assess the impact of erythro-glycopyrronium bromide on ciliary function.
Methods:
-
High-Speed Video Microscopy: Capture high-speed videos of the ciliated surface of the organoids.
-
Software Analysis: Use specialized software to analyze the videos and calculate the ciliary beat frequency (CBF) in Hertz (Hz).[18][19][20][21]
Expected Outcome and Interpretation:
| Treatment Group | Expected CBF (Hz) | Interpretation |
| Healthy Organoids | Normal Range (e.g., 5-10 Hz) | Baseline ciliary function. |
| COPD Organoids (Untreated) | Reduced | Impaired ciliary function characteristic of COPD.[3][22] |
| COPD Organoids + Vehicle | Reduced | No effect of the vehicle on CBF. |
| COPD Organoids + erythro-Glycopyrronium Bromide | Increased towards normal range | The drug improves ciliary function. |
Inflammatory Marker Analysis
Rationale: To determine if erythro-glycopyrronium bromide has anti-inflammatory effects beyond its anticholinergic action.
Methods:
-
Quantitative PCR (qPCR): Extract RNA from the organoids and perform qPCR to measure the expression of pro-inflammatory genes (e.g., IL-6, IL-8, TNF-α).
-
Cytokine Array/ELISA: Analyze the culture supernatant for the secretion of pro-inflammatory cytokines.
Expected Outcome and Interpretation: A significant reduction in the expression and secretion of pro-inflammatory markers in the erythro-glycopyrronium bromide-treated group compared to the untreated COPD organoids would suggest an anti-inflammatory effect.
Mechanism of Action: The Cholinergic Pathway in COPD Organoids
Erythro-glycopyrronium bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors. In the airways, ACh is the primary neurotransmitter of the parasympathetic nervous system and plays a crucial role in regulating bronchomotor tone and mucus secretion.[5] In COPD, there is an increase in cholinergic tone, contributing to the disease's symptoms.[6]
Caption: Mechanism of action of erythro-glycopyrronium bromide in the airways.
By using COPD-derived organoids, researchers can investigate this pathway in a human-specific context, potentially uncovering novel aspects of cholinergic signaling in the diseased state and further validating the therapeutic rationale for using erythro-glycopyrronium bromide.
Conclusion and Future Directions
The use of patient-derived airway organoids provides a powerful platform for preclinical evaluation of COPD therapeutics. This guide offers a framework for assessing the efficacy of erythro-glycopyrronium bromide in a physiologically relevant setting. Future studies could expand on this work by:
-
Investigating the effects of combining erythro-glycopyrronium bromide with other COPD medications, such as long-acting beta-agonists (LABAs), in co-culture organoid models.
-
Utilizing high-content imaging and single-cell RNA sequencing to gain deeper insights into the cellular and molecular responses to treatment.
-
Developing personalized medicine approaches by testing the drug on organoids derived from individual patients with varying disease severity and clinical phenotypes.
By integrating advanced in vitro models like airway organoids into the drug development pipeline, we can accelerate the discovery and validation of more effective treatments for COPD.
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Taylor & Francis. (n.d.). Glycopyrronium bromide – Knowledge and References. Retrieved from [Link]
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Administration of erythro-Glycopyrronium Bromide in Animal Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of erythro-Glycopyrronium bromide (commonly known as glycopyrrolate) in various animal research models. This guide is designed to ensure scientific integrity, promote animal welfare, and provide field-proven insights into the practical application of this compound.
Section 1: Foundational Principles of erythro-Glycopyrronium Bromide in Research
erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its peripheral action is favored due to its limited ability to cross the blood-brain barrier, a key consideration in many experimental designs.[2] In research, it is frequently employed to mitigate the side effects of other anesthetic or experimental agents, such as excessive salivation and bradycardia, or as the primary subject of investigation in studies related to respiratory, gastrointestinal, and neurological functions.[1][2][3]
Mechanism of Action: A Targeted Approach
Glycopyrronium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors located on effector cells of smooth muscle, cardiac muscle, and exocrine glands.[4] This antagonism leads to a reduction in salivary, tracheobronchial, and pharyngeal secretions, a decrease in the volume and acidity of gastric secretions, and an inhibition of cardiac vagal reflexes.[2]
Caption: Competitive antagonism of muscarinic receptors by erythro-Glycopyrronium bromide.
Pharmacokinetic Profile: Considerations for Dosing Regimens
Understanding the pharmacokinetic properties of glycopyrronium bromide is crucial for designing effective experimental protocols. After intravenous administration, the onset of action is typically within one minute.[5] Following intramuscular injection, the onset is between 20 to 40 minutes, with peak effects observed around 30 to 45 minutes.[5] The antisialagogue effects can persist for up to 7 hours, while the vagal blocking effects last for 2 to 3 hours.[5] The drug is primarily eliminated through urinary excretion.[1]
Table 1: Pharmacokinetic Parameters of Glycopyrronium Bromide
| Parameter | Value | Species | Route | Reference |
| Onset of Action | ~1 minute | Human/Dog | IV | [5] |
| 20-40 minutes | Human/Dog | IM | [5] | |
| Peak Effect | 30-45 minutes | Human/Dog | IM | [5] |
| Duration (Antisialagogue) | Up to 7 hours | Human/Dog | IV/IM | [5] |
| Duration (Vagal Block) | 2-3 hours | Human/Dog | IV | [5] |
| Elimination Half-life | ~50 minutes | Human | IV | [1] |
| Primary Elimination | Urinary Excretion | Human | IV/IM | [6] |
Section 2: Formulation and Preparation of Dosing Solutions
Proper preparation of glycopyrronium bromide solutions is critical for the accuracy and reproducibility of experimental results. Commercially available sterile solutions for injection are typically at a concentration of 0.2 mg/mL.[1]
Reconstitution from Powder
For studies requiring concentrations not commercially available, erythro-Glycopyrronium bromide powder can be reconstituted.
-
Vehicle: The preferred vehicle for parenteral administration is sterile Water for Injection, USP. For oral administration, sterile water is also suitable.
-
Solubility: Glycopyrronium bromide is soluble in water and alcohol.[3]
-
pH Adjustment: The pH of the solution should be adjusted to between 2.0 and 3.0 for optimal stability.[5] This can be achieved using hydrochloric acid and/or sodium hydroxide.
-
Sterilization: For parenteral routes, the final solution must be sterile. Filtration through a 0.22 µm sterile filter is a standard and effective method.[7]
Stability and Storage
-
Storage of Powder: The powder should be stored in a cool, dry place, protected from light.[1]
-
Storage of Solutions: Prepared solutions should be stored at a controlled room temperature (15°C to 30°C) and protected from light.[5] Commercially available multi-dose vials containing a preservative like benzyl alcohol are typically stable for up to 30 days after the first puncture when stored at room temperature.[5]
-
pH Instability: The stability of glycopyrronium bromide is compromised at a pH above 6.0.[8]
Section 3: Administration Protocols for Animal Models
The choice of administration route and dosage depends on the animal model, the research question, and the desired onset and duration of action. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Dosage Recommendations
Dosages can vary significantly between species and research applications. The following table provides a summary of reported dosages in the literature.
Table 2: Recommended Dosages of erythro-Glycopyrronium Bromide in Animal Models
| Species | Application | Dosage Range | Route | Reference |
| Rat | Preanesthetic (increase heart rate) | 0.5 mg/kg | IM | [9] |
| Toxicity Study | 40 - 360 mg/kg/day | Oral Gavage | [10] | |
| Mouse | Toxicity Study | 30 mg/kg/day | Oral Gavage | [10] |
| Acute Lung Inflammation Study | 300 - 600 µg/ml (nebulized) | Inhalation | [11] | |
| Rabbit | Preanesthetic (increase heart rate) | 0.1 mg/kg | IM | [9] |
| Teratogenicity Study | Up to 0.5 mg/kg/day | IM | [4] | |
| Dog | Preanesthetic | 0.0045 mg/lb (~0.01 mg/kg) | IV, IM, SC | [2] |
| Cat | Preanesthetic | 0.008 - 0.011 mg/lb (~0.018 - 0.024 mg/kg) | IM | [2] |
Parenteral Administration Protocols
Caption: General workflow for parenteral administration of glycopyrronium bromide.
-
Preparation: Prepare the dosing solution as described in Section 2. The commercial concentration of 0.2 mg/mL is often suitable for direct administration.[1]
-
Animal Restraint: Place the rat in a suitable restraint device that allows for safe and clear access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Injection: Using a 25-27G needle, insert it into the lateral tail vein and inject the calculated volume slowly.
-
Post-injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent hematoma formation. Monitor the animal for immediate adverse reactions.
-
Preparation: Prepare the dosing solution.
-
Injection Site: The quadriceps or gluteal muscles of the hind limb are common sites for IM injections in rodents.
-
Injection: Use a 25-27G needle. Insert the needle into the muscle belly, aspirate briefly to ensure a vessel has not been entered, and then inject the solution.
-
Volume: Injection volumes should be kept low to avoid muscle damage, typically not exceeding 0.05 mL per site in mice and 0.2 mL per site in rats.
-
Preparation: Prepare the dosing solution.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site.
-
Injection: Lift the skin to create a "tent" and insert a 25-27G needle into the subcutaneous space. Aspirate to check for vessel entry before injecting.
Oral Administration Protocol (Rat Model - Gavage)
-
Preparation: Prepare an aqueous solution of glycopyrronium bromide.
-
Gavage Needle Selection: For an adult rat, a 16-18 gauge, 2-3 inch curved gavage needle with a ball tip is appropriate.[12]
-
Volume Calculation: The maximum recommended gavage volume is 10-20 mL/kg.[12] It is advisable to use the lowest effective volume.
-
Procedure: a. Properly restrain the rat to immobilize the head and align the nose, head, and spine to straighten the esophagus. b. Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Do not force the needle. c. Administer the solution at a steady pace. d. Carefully withdraw the needle.
-
Post-gavage: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Section 4: Monitoring and Management of Effects
Careful monitoring of animals post-administration is essential for both animal welfare and data integrity.
Expected Pharmacological Effects
-
Cardiovascular: An increase in heart rate is a primary and expected effect.[9]
-
Secretions: A noticeable reduction in salivation and respiratory secretions.[2]
-
Ocular: Mydriasis (pupil dilation) is a common anticholinergic effect.[10]
Potential Adverse Effects and Management
-
Gastrointestinal Stasis: Anticholinergics can delay gastric emptying and reduce intestinal motility.[6] Monitor for signs of abdominal distention or reduced fecal output.
-
Urinary Retention: Monitor for signs of difficulty with urination.
-
Hyperthermia: Reduced ability to sweat can lead to heat stroke, especially in warm environments.[1] Ensure animals are housed at an appropriate ambient temperature.
-
Central Nervous System (CNS) Effects: While glycopyrronium bromide has limited CNS penetration, at high doses, tremors and convulsions have been observed in toxicity studies.[3] Should CNS toxicity occur, supportive care is paramount.
Table 3: Monitoring Parameters Post-Administration
| Parameter | Frequency | Notes |
| Heart Rate | Continuously for 30 min post-IV; every 15 min for 2 hours post-IM | Use telemetry or pulse oximetry where possible. |
| Respiratory Rate | Every 15 minutes for the first hour | Observe for signs of distress or thickened secretions. |
| Salivation | Visual observation | Note any changes from baseline. |
| Pupil Size | Visual observation | Mydriasis is an indicator of anticholinergic effect. |
| General Behavior | Continuously for the first hour, then periodically | Note any signs of agitation, lethargy, or distress. |
| Fecal/Urine Output | Daily cage-side observation | Monitor for signs of retention or stasis. |
Section 5: Conclusion and Best Practices
The successful administration of erythro-Glycopyrronium bromide in animal research models hinges on a thorough understanding of its pharmacology, meticulous preparation of dosing solutions, and precise administration techniques. Researchers must prioritize animal welfare by using appropriate dosages, providing diligent monitoring, and adhering to all institutional and regulatory guidelines. By following the protocols and principles outlined in this guide, scientists can enhance the quality and reliability of their research while ensuring the ethical treatment of their animal subjects.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3519, Glycopyrrolate. Retrieved from [Link]
-
Drugs.com. (2025). Glycopyrrolate Injection: Package Insert / Prescribing Info. Retrieved from [Link]
-
electronic medicines compendium (emc). (n.d.). Glycopyrronium Bromide 200 micrograms/ml Solution for Injection - Summary of Product Characteristics (SmPC). Retrieved from [Link]
- Google Patents. (n.d.). CN103690479A - Glycopyrronium bromide injection and preparation method thereof.
- Google Patents. (n.d.). EP3204354A1 - A process for preparing glycopyrronium bromide.
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U.S. Food and Drug Administration. (n.d.). glycopyrrolate injection. Retrieved from [Link]
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Medscape. (n.d.). Cuvposa, Dartisla ODT (glycopyrrolate) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2013). Glycopyrronium Bromide 200 micrograms/ml Solution for Injection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Glycopyrrolate - StatPearls. Retrieved from [Link]
-
Sandoz Canada Inc. (2023). PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION 0.2 mg/mL. Retrieved from [Link]
-
Drugs.com. (2025). AmTech Glycopyrrolate Injectable. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology NDA Review and Evaluation for NDA 22-571. Retrieved from [Link]
- Olson, M. E., & Vizzard, C. (1990). The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits.
-
Sandoz Canada Inc. (2021). PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION USP Solution: 0.2 mg / mL For Intramuscular (IM) or Intravenous (IV) Administration Anticholinergic. Retrieved from [Link]
- Wang, C., et al. (2014). Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. International immunopharmacology, 18(2), 281–288.
- Fiori, F., et al. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Pharmaceutics, 16(8), 1083.
-
electronic medicines compendium (emc). (n.d.). Glycopyrronium Bromide 1 mg/5 ml Oral Solution - Summary of Product Characteristics (SmPC). Retrieved from [Link]
-
San Diego State University. (n.d.). Oral Gavage Rodent SOP. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Retrieved from [Link]
- Zeller, T., et al. (2012). Treatment of sialorrhea with glycopyrrolate: A double-blind, dose-ranging study. Therapeutic advances in neurological disorders, 5(2), 85–93.
-
U.S. Food and Drug Administration. (n.d.). Glycopyrrolate Injection, USP. Retrieved from [Link]
-
The University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
SciELO. (2020). case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method. Retrieved from [Link]
-
PubMed. (n.d.). Glycopyrronium bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice. Retrieved from [Link]
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Application Note: Characterizing Smooth Muscle Relaxation Pathways Using erythro-Glycopyrronium Bromide
Audience: Researchers, scientists, and drug development professionals in pharmacology, physiology, and respiratory or urological drug discovery.
Introduction
The regulation of smooth muscle tone is a fundamental physiological process critical to the function of numerous organ systems, including the respiratory, gastrointestinal, and urinary tracts. Dysregulation of smooth muscle contraction contributes to the pathophysiology of widespread diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and overactive bladder.[1] A primary pathway governing smooth muscle contraction is cholinergic nerve stimulation, mediated by the release of acetylcholine (ACh) which acts on muscarinic receptors.[2] Therefore, selective antagonism of these receptors is a cornerstone of therapeutic intervention and a critical tool for research.
erythro-Glycopyrronium bromide (also known as glycopyrrolate) is a potent, long-acting muscarinic antagonist (LAMA) that serves as an invaluable pharmacological tool for investigating these pathways.[3][4] As a synthetic quaternary ammonium compound, it competitively and reversibly blocks the action of ACh at muscarinic receptors.[2][3][5] Notably, it exhibits a functional selectivity for the M3 receptor subtype, which is predominantly responsible for mediating bronchoconstriction and bladder detrusor muscle contraction, over the M2 subtype, which is involved in cardiac function and feedback inhibition of ACh release.[2][6] This selectivity, combined with its long duration of action, makes glycopyrronium an exemplary compound for the in vitro and ex vivo characterization of cholinergic signaling in smooth muscle preparations.[3][6]
This guide provides a comprehensive overview and a detailed protocol for utilizing erythro-glycopyrronium bromide to investigate smooth muscle relaxation, focusing on the classic isolated organ bath assay and Schild analysis for quantifying competitive antagonism.
Mechanism of Action: Antagonism of the M3 Receptor Pathway
In smooth muscle cells, the binding of acetylcholine to the Gq-protein coupled M3 muscarinic receptor initiates a well-defined signaling cascade. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.
Glycopyrronium bromide exerts its effect by competitively binding to the M3 receptor, physically occluding the binding site for acetylcholine and thereby inhibiting this entire downstream signaling cascade, leading to muscle relaxation.[3][6]
Caption: Cholinergic signaling pathway in smooth muscle and the inhibitory action of Glycopyrronium.
Experimental Protocol: Organ Bath Assay for Functional Antagonism
The isolated organ bath is the gold-standard technique for assessing the functional effects of compounds on intact smooth muscle tissue ex vivo.[1][7] This protocol allows for the precise measurement of isometric contractions in response to agonists and the quantification of antagonist potency.
Materials and Reagents
-
Test Compound: erythro-Glycopyrronium bromide (e.g., CAS 596-51-0)
-
Agonist: Acetylcholine chloride or Carbachol
-
Tissues: Guinea pig trachea, rat bladder, or other relevant smooth muscle tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.
-
High Potassium Solution: PSS with an equimolar substitution of NaCl with KCl (e.g., 80-120 mM KCl) for tissue viability checks.
-
Equipment:
-
Isolated organ bath system with a jacketed chamber (10-50 mL volume)
-
Isometric force-displacement transducer
-
Micromanipulator/Positioner
-
Thermostatic circulator
-
Carbogen gas tank with regulator
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Step-by-Step Experimental Workflow
This protocol is designed to determine the pA2 value of glycopyrronium bromide, a key measure of its potency as a competitive antagonist, through Schild analysis.
Step 1: Tissue Preparation and Mounting
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Promptly dissect the target tissue (e.g., trachea) and place it in cold, carbogen-aerated PSS.
-
Under a dissecting microscope, carefully clean away excess connective and adipose tissue.
-
For trachea, prepare 2-3 mm wide rings. For bladder, prepare longitudinal strips of similar dimensions.
-
Tie silk or cotton sutures to opposite ends of the tissue preparation.
-
Mount the tissue in the organ bath chamber by attaching one suture to a fixed hook and the other to the isometric transducer.[8]
Step 2: Equilibration and Normalization
-
Submerge the tissue in 37°C, carbogen-aerated PSS within the chamber.
-
Apply a small amount of initial tension (preload) to the tissue. For guinea pig trachea, a baseline tension of 1.0 g (approx. 9.8 mN) is common.[8]
-
Allow the tissue to equilibrate for 60-90 minutes.[9] During this period, the tissue will gradually relax (stress-relaxation).
-
Wash the tissue by replacing the PSS in the chamber every 15-20 minutes.[7] Readjust the baseline tension as needed after each wash until a stable baseline is achieved. The rationale for this extended equilibration is to allow the tissue to recover from the dissection trauma and reach a stable, non-labile physiological state.
Step 3: Viability and Reference Contraction
-
After equilibration, assess tissue health by inducing a maximal contraction. Replace the PSS with the high-K+ solution.
-
This depolarization-induced contraction is receptor-independent and provides a reference for the maximum contractile capacity of the tissue.[1]
-
Once the contraction reaches a stable plateau, wash the tissue three times with fresh PSS and allow it to return to its baseline tension.
Step 4: Control Agonist Concentration-Response Curve (CRC)
-
Once the baseline is stable, generate a cumulative CRC for the agonist (e.g., acetylcholine).
-
Start by adding a low concentration of acetylcholine (e.g., 10 nM) to the bath.
-
Once the response has stabilized, add the next incremental concentration without washing out the previous one. Increase the concentration in half-log or full-log steps (e.g., 30 nM, 100 nM, 300 nM...) until a maximal response is achieved.
-
Thoroughly wash the tissue with PSS until it returns to the baseline.
Step 5: Antagonist Incubation and Subsequent CRCs
-
Introduce the lowest concentration of erythro-glycopyrronium bromide (e.g., 0.1 nM) into the bath.
-
Incubate the tissue with the antagonist for a pre-determined period (e.g., 30-45 minutes) to ensure it has reached equilibrium with the receptors.
-
While the antagonist is still present, repeat the cumulative acetylcholine CRC as described in Step 4. You should observe a rightward shift in the curve.
-
Wash the tissue extensively to remove both agonist and antagonist. Allow sufficient time for the tissue to recover.
-
Repeat Step 5 with progressively higher concentrations of glycopyrronium bromide (e.g., 1 nM, 10 nM). Each concentration requires a fresh tissue preparation or a very long washout period and re-equilibration. Using parallel tissue preparations is the more robust and efficient method.
Caption: Experimental workflow for determining antagonist potency using an organ bath assay.
Data Analysis and Interpretation
The hallmark of a competitive antagonist is its ability to cause a parallel rightward shift in the agonist's concentration-response curve, without depressing the maximal response.[10] Quantifying this shift allows for the determination of the antagonist's affinity for the receptor.
Schild Analysis
Schild analysis is the definitive method for validating and quantifying competitive antagonism.[11][12]
-
Normalize Data: Express all contraction data as a percentage of the maximum contraction induced by the high-K+ solution.
-
Plot CRCs: Plot the normalized response against the logarithm of the agonist concentration for each condition (control and each concentration of glycopyrronium).
-
Determine EC50 Values: For each curve, calculate the agonist concentration that produces 50% of the maximal response (EC50).
-
Calculate the Dose Ratio (DR): The dose ratio is a measure of the magnitude of the rightward shift. It is calculated for each antagonist concentration used.[13]
-
DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)
-
-
Construct the Schild Plot:
-
Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points.
-
Interpreting the Schild Plot
-
Slope: A slope that is not significantly different from 1.0 is the primary validation criterion for simple competitive antagonism. It indicates that the binding is reversible and that the agonist and antagonist are competing for the same receptor population.
-
x-intercept (pA2 value): The point where the regression line crosses the x-axis is the pA2 value.[10] The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. It represents the dissociation constant (Kb) of the antagonist for the receptor and is a direct measure of its affinity and potency. A higher pA2 value signifies a more potent antagonist.
Data Presentation
Summarize your quantitative results in a clear, tabular format.
| Glycopyrronium [M] | Agonist EC50 [M] (Mean ± SEM) | Dose Ratio (DR) | log(DR - 1) |
| 0 (Control) | 1.5 x 10⁻⁷ | 1 | N/A |
| 1 x 10⁻¹⁰ | 5.2 x 10⁻⁷ | 3.47 | 0.39 |
| 1 x 10⁻⁹ | 4.6 x 10⁻⁶ | 30.67 | 1.47 |
| 1 x 10⁻⁸ | 4.8 x 10⁻⁵ | 320.0 | 2.50 |
| Schild Plot Results | Slope: 1.02 | pA2: 9.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
erythro-Glycopyrronium bromide is a highly effective and selective pharmacological tool for probing the cholinergic pathways of smooth muscle activation. The ex vivo organ bath model, coupled with the rigorous quantitative framework of Schild analysis, provides a self-validating system to not only demonstrate the relaxing effect of glycopyrronium but also to confirm its mechanism as a competitive antagonist and precisely determine its affinity for the muscarinic receptors mediating the response. This approach is fundamental for preclinical drug development and for advancing our understanding of smooth muscle physiology in health and disease.
References
-
Taylor & Francis. (n.d.). Glycopyrronium bromide – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
Ulrik, C. S. (2012). Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit. International Journal of Chronic Obstructive Pulmonary Disease, 7, 743–751. Retrieved from [Link]
-
DrugCentral. (2023). glycopyrronium bromide. DrugCentral. Retrieved from [Link]
-
Pharma Niche. (2023, November 20). Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. Retrieved from [Link]
-
Patel, D., & Preuss, C. V. (2023). Glycopyrrolate. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Glycopyrronium bromide. Wikipedia. Retrieved from [Link]
-
Cazzola, M., et al. (2015). Glycopyrronium bromide for the treatment of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 9(1), 13-20. Retrieved from [Link]
-
Nesmith, A. P., et al. (2017). Human Airway Musculature on a Chip: An In Vitro Model of Allergic Asthmatic Bronchoconstriction and Bronchodilation. ACS Biomaterials Science & Engineering, 3(10), 2331-2340. Retrieved from [Link]
-
Sravanthi, V. V. S., et al. (2025). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR. Drug Testing and Analysis. Retrieved from [Link]
-
Sacher, F., et al. (2013). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (79), 50558. Retrieved from [Link]
-
Cazzola, M., et al. (2015). Glycopyrronium bromide for the treatment of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 9(1), 13-20. Retrieved from [Link]
-
University of Strathclyde. (n.d.). In vitro pharmacology: receptor antagonism. University of Strathclyde. Retrieved from [Link]
-
Michel, M. C., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1837-1853. Retrieved from [Link]
-
Sacher, F., et al. (2013). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Retrieved from [Link]
-
Colquhoun, D. (2007). Why the Schild method is better than Schild realised. Trends in Pharmacological Sciences, 28(12), 608-614. Retrieved from [Link]
-
Kenakin, T. (2021). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. BPS. Retrieved from [Link]
-
Wu, S., et al. (2009). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American Journal of Physiology-Renal Physiology, 297(2), F476-F483. Retrieved from [Link]
-
The Pharmacology Education Project. (2023, October 13). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube. Retrieved from [Link]
-
DMT. (2018, October 25). Studying Smooth and Striated Muscle Function Using Advanced Tissue Bath Systems [Video]. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing Erythro-Glycopyrronium Bromide for In Vitro Research: A Technical Support Guide
Welcome to the technical support center for the in vitro application of erythro-Glycopyrronium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to ensure the successful and accurate use of this potent muscarinic receptor antagonist in your experiments.
Introduction to Erythro-Glycopyrronium Bromide
Erythro-Glycopyrronium bromide is a quaternary ammonium anticholinergic agent that functions by competitively blocking muscarinic acetylcholine receptors.[1][2] It is a specific isomer of glycopyrrolate and is noted for its high potency.[3] This compound is widely used in research, particularly in studies related to respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) due to its bronchodilatory effects.[4][5] Understanding its chemical properties and mechanism of action is crucial for designing robust in vitro studies.
Erythro-Glycopyrronium bromide binds to all five subtypes of muscarinic receptors (M1-M5) but exhibits a kinetic selectivity for M3 receptors over M2 receptors.[6] The blockade of M3 receptors on airway smooth muscle is the primary mechanism behind its bronchodilatory effects.[4]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when starting to work with erythro-Glycopyrronium bromide.
1. What is the difference between the erythro- and threo-isomers of Glycopyrronium bromide?
2. How should I prepare a stock solution of erythro-Glycopyrronium bromide?
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solubility:
-
Protocol for Stock Solution Preparation (10 mM in PBS):
-
Calculate the required mass of erythro-Glycopyrronium bromide (Molecular Weight: 398.33 g/mol ).[8] For 1 mL of a 10 mM stock solution, you will need 3.98 mg.
-
Weigh the compound accurately.
-
Dissolve in an appropriate volume of sterile PBS (pH 7.2).
-
Vortex gently until fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Aqueous solutions are not recommended to be stored for more than one day.[6]
-
3. What is a good starting concentration range for my in vitro experiments?
The optimal concentration of erythro-Glycopyrronium bromide is highly dependent on the cell type, the specific assay, and the experimental endpoint. However, based on published data, a general starting range can be recommended.
| Application/Assay | Cell Type | Recommended Starting Concentration Range | Reference |
| Bronchial Relaxation | Isolated Human Bronchi | 0.01 µM - 1 µM | [6] |
| Inhibition of Carbachol-induced Contraction | Human Trachea | IC50 = 0.44 nM | [4] |
| Inhibition of IL-8 Production | Human Bronchial Epithelial Cells (PBECs) | Not specified, but effective in suppressing acetylcholine-induced elevations | [1] |
| Inhibition of Cell Proliferation | Human Lung Fibroblasts | Not specified, but effective in suppressing acetylcholine-induced elevations | [1] |
| General Muscarinic Receptor Binding | Human Airway Smooth Muscle | High affinity binding observed | [4] |
Recommendation: For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range (e.g., 0.1 nM) up to a low micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific system.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This section provides solutions to potential problems you might face when working with erythro-Glycopyrronium bromide.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: You observe a precipitate in your cell culture medium after adding erythro-Glycopyrronium bromide.
-
Cause: This can be due to several factors, including high concentrations of the compound, interactions with media components, or temperature shifts.[9][10] Calcium salts in the media can sometimes react to form insoluble crystals.[9]
-
Solution:
-
Check Final Concentration: Ensure the final concentration of the compound in your media is not exceeding its solubility limit.
-
Solvent Consideration: If you are using a solvent like DMSO for your stock solution, ensure the final concentration of the solvent in the media is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity.[6]
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the compound.[10]
-
Gradual Addition: Add the compound to the medium slowly while gently swirling.
-
pH Check: Ensure the pH of your final solution is within the physiological range (7.2-7.4).
-
Issue 2: Inconsistent or No Biological Effect
-
Problem: You are not observing the expected biological effect, or the results are not reproducible.
-
Cause: This could be due to compound degradation, improper storage, or issues with the experimental setup. Erythro-Glycopyrronium bromide is known to degrade under acidic and basic hydrolytic stress conditions.[11]
-
Solution:
-
Freshly Prepare Solutions: Prepare fresh dilutions of erythro-Glycopyrronium bromide for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed aliquots.
-
Confirm Isomer: Verify that you are using the erythro-isomer, as it is more potent.[3]
-
Validate Cell Responsiveness: Ensure your cells are expressing the target muscarinic receptors and are responsive to known agonists (e.g., acetylcholine or carbachol).
-
Optimize Incubation Time: The duration of action for glycopyrronium is long-lasting in vitro (>8 hours).[6] Ensure your incubation time is appropriate for the desired endpoint.
-
Issue 3: Unexpected Cytotoxicity
-
Problem: You observe a significant decrease in cell viability at concentrations where you expect to see a specific pharmacological effect.
-
Cause: While the degradation products of glycopyrronium bromide have been found to be non-toxic in an MTT assay, the parent compound, as a quaternary ammonium compound, could potentially exhibit cytotoxicity at higher concentrations.[11][12] Such compounds can affect cell membrane integrity and mitochondrial function.[8]
-
Solution:
-
Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic profile of erythro-Glycopyrronium bromide in your specific cell line. A standard MTT, XTT, or Neutral Red assay can be used.
-
Establish a Therapeutic Window: From the cytotoxicity data, establish a concentration range that is non-toxic to the cells and use this range for your functional assays.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of erythro-Glycopyrronium bromide for your in vitro assay.
Caption: Workflow for a dose-response experiment.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in approximately 70-80% confluency at the time of the assay.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare Dilutions: Prepare a series of dilutions of erythro-Glycopyrronium bromide in your cell culture medium. A common approach is to use 1:10 or 1:3 serial dilutions to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubation: Incubate the cells with the compound for a time sufficient for it to bind to its target. This can range from 30 minutes to several hours depending on the assay.
-
Agonist Addition (for antagonist studies): If you are studying the antagonistic properties, add a known agonist of the muscarinic receptor (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for the appropriate duration for your specific assay (e.g., minutes for calcium flux, hours to days for proliferation).
-
Endpoint Measurement: Measure the desired biological endpoint using a suitable assay (e.g., fluorescence for calcium, absorbance for cell viability).
-
Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of erythro-Glycopyrronium bromide.
Caption: Workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed 1,000-100,000 cells per well in a 96-well plate and incubate for 6-24 hours.[13]
-
Treatment: Add various concentrations of erythro-Glycopyrronium bromide to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Solubilize Formazan: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.[13]
-
Incubate: Leave the plate at room temperature in the dark for at least 2 hours to allow the formazan crystals to fully dissolve.[13]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Note on Assay Interference: Quaternary ammonium compounds have the potential to interfere with assays that measure metabolic activity.[8] It is good practice to include a cell-free control plate with the compound and the assay reagents to check for any direct chemical reactions that could lead to false-positive or false-negative results.
References
- Biosynth. (n.d.). erythro-Glycopyrronium bromide | 51186-83-5 | FG166398.
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- Haddad, E. B., Patel, H., Keeling, J. E., & Barnes, P. J. (1998). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 125(1), 97–104.
- PubChem. (n.d.). erythro-Glycopyrronium bromide.
- Request PDF. (n.d.). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR.
- Cayman Chemical. (2022). Glycopyrrolate - Product Information.
- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Real-World Safety and Efficacy of Glycopyrronium Bromide in Japanese Patients with COPD: A 52-Week Post-Marketing Surveillance. (2021). International Journal of Chronic Obstructive Pulmonary Disease, 16, 1599–1611.
- Wang, E., Chen, Y., He, J., Wang, R., Yuan, C., & Zhang, Y. (2021). Synthesis of erythro- B13 enantiomers and stereospecific action of full set of B13-isomers in MCF7 breast carcinoma cells: cellular metabolism and effects on sphingolipids. RSC Advances, 11(4), 2268–2277.
- BEAS-2B Cells | Applied Biological Materials Inc. (n.d.).
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). Molecules, 28(23), 7851.
- Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 347(6), 591–595.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve).
- USP Store. (n.d.). [Glycopyrrolate Erythro Isomer (25 mg) ((RS)-3-[(RS)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidinium bromide)].
- BPS Bioscience. (n.d.). Kill Curve Protocol.
- Carl ROTH. (n.d.). erythro-Glycopyrronium bromide, 100 mg.
- FLIPR assays of intracellular calcium in GPCR drug discovery. (2018). Methods in molecular biology (Clifton, N.J.), 1705, 125–136.
- Sigma-Aldrich. (n.d.). RPMI 1640 Media.
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Inhalation of glycopyrronium inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD. (2014). European journal of pharmacology, 723, 356–363.
- Enthalpy Analytical. (n.d.). Neutral Red Uptake Cytotoxicity Assay in A549 Cells Under Different Culture Conditions.
- BOC Sciences. (n.d.). CAS 58493-54-2 threo-Glycopyrronium bromide.
- ResearchGate. (2014). How to adapt the cells from RPMI TO DMEM medium?
- Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study. (2026). Health Science Reports, 9(1), e1824.
- ResearchGate. (n.d.). (PDF) Cell Proliferation Assays.
- NHS. (n.d.). Guideline for the prescribing of Glycopyrronium injection in Palliative Care.
- ResearchGate. (n.d.). In vitro potency and duration of action of glycopyrrolate, tiotropium and ipratropium in reducing muscarinic- receptor mediated bronchoconstriction in human and guinea-pig airways.
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- Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. (2012). Molecular and cellular biochemistry, 360(1-2), 1–8.
- Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (2016). Methods in molecular biology (Clifton, N.J.), 1429, 139–147.
- Ulrik, C. S. (2012). Once-daily glycopyrronium bromide, a long-acting muscarinic antagonist, for chronic obstructive pulmonary disease: a systematic review of clinical benefit. International journal of chronic obstructive pulmonary disease, 7, 827–834.
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Technical Support Center: erythro-Glycopyrronium Bromide in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing erythro-Glycopyrronium bromide in cell culture applications. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding contamination and prevention, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding erythro-Glycopyrronium Bromide in a Cell Culture Context
Erythro-Glycopyrronium bromide, also known as glycopyrrolate, is a synthetic quaternary ammonium compound.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a higher selectivity for M3 and M1 subtypes.[3][4] This mechanism of action makes it a valuable tool for studying cholinergic signaling pathways in various cell types.
However, its chemical nature as a quaternary ammonium compound (QAC) and the complexities of cell culture present unique challenges. QACs can possess antimicrobial properties by disrupting the cell membranes of bacteria, which can be a confounding factor in experiments.[5] Furthermore, like any reagent introduced into a sterile environment, it can be a potential source of biological or chemical contamination if not handled correctly.[6] This guide will help you navigate these challenges.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My cell culture medium became cloudy and/or changed color shortly after adding erythro-Glycopyrronium bromide.
Answer: This is a classic sign of microbial contamination, most likely bacterial or yeast.[7] While it's easy to blame the newly introduced reagent, the contamination could originate from several sources. The key is to systematically identify the source to prevent recurrence.
Causality Explained: The rich nutrient environment of cell culture medium allows for the rapid proliferation of bacteria and yeast.[6][8] A sudden change in turbidity (cloudiness) or a rapid shift in pH (often indicated by a color change from red to yellow in phenol red-containing media) points to a fast-growing biological contaminant.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected biological contamination.
Problem 2: I am observing increased cell death or unusual morphology, but the medium is clear.
Answer: When there are no visible signs of microbial contamination, you should suspect more cryptic issues such as chemical contamination, mycoplasma, a virus, or cytotoxic effects of the compound itself.[9]
Causality Explained:
-
Cytotoxicity: At high concentrations, most chemical compounds, including glycopyrronium bromide, can be toxic to cells. It is crucial to determine the optimal, non-toxic working concentration.
-
Chemical Contamination: The source of your glycopyrronium bromide may contain impurities from its synthesis or have degraded due to improper storage.[8][10] Studies show glycopyrronium bromide can degrade under acidic or basic conditions.[10] Additionally, endotoxins, which are by-products of gram-negative bacteria, can be present in water or reagents and can stress cells without causing turbidity.[6]
-
Mycoplasma Contamination: This is a common and insidious contaminant. Mycoplasma are very small bacteria without a cell wall, so they are not visible under a standard light microscope and do not cause the medium to become cloudy.[9] However, they can significantly alter cell metabolism, growth, and morphology, leading to unreliable experimental results.[9]
Recommended Actions & Protocols:
-
Perform a Dose-Response Viability Assay: Always establish a baseline for cytotoxicity. Treat your cells with a range of erythro-Glycopyrronium bromide concentrations and measure viability using a standard method like MTT or Trypan Blue exclusion.
-
Test for Mycoplasma: Routinely screen your cell lines for mycoplasma. PCR-based detection kits are the most common and sensitive methods.[9]
-
Qualify Your Reagent: If you suspect the purity of your compound, consider analytical methods like HPLC to verify its purity and check for degradation products.[11][12] When possible, purchase reagents from reputable suppliers that provide a certificate of analysis.[13]
-
Review Preparation of Stock Solution: Ensure that the solvent used to dissolve the glycopyrronium bromide is cell-culture grade and non-toxic at its final dilution. Ensure the pH of the final stock solution is compatible with your culture medium.
Problem 3: My experimental results with erythro-Glycopyrronium bromide are inconsistent.
Answer: Inconsistent results are often a symptom of underlying issues with reagent stability or undetected, low-level contamination.
Causality Explained:
-
Reagent Instability: Glycopyrronium bromide solutions, if not stored correctly, can degrade over time.[10] Repeated freeze-thaw cycles of a stock solution can also lead to a decrease in the effective concentration of the compound. Studies on oral suspensions of glycopyrrolate have shown it to be stable for at least 90 days at room temperature, but this is formulation-dependent.[14] A separate study found it stable for at least 210 days at 4°C or room temperature.[15]
-
Cross-Contamination: The unintentional introduction of another cell line into your culture is a major cause of irreproducible data.[9]
-
Chronic, Low-Level Contamination: A minor contamination that is kept in check by the cell's own defenses (or routine low-level antibiotics) can still alter cell physiology and response to stimuli.[6][9]
Best Practices for Ensuring Reproducibility:
-
Aliquot Stock Solutions: Prepare a large, sterile stock solution of erythro-Glycopyrronium bromide, and then divide it into single-use aliquots.[16] Store them at the recommended temperature (typically -20°C or -80°C). This prevents repeated freeze-thaw cycles and reduces the risk of contaminating the entire stock.
-
Cell Line Authentication: Periodically verify the identity of your cell lines using Short Tandem Repeat (STR) profiling.[8]
-
Maintain Detailed Records: Keep a log of the reagent lot number, stock solution preparation date, and passage number of the cells used in each experiment.[6] This can help trace the source of variability.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I prepare a sterile stock solution of erythro-Glycopyrronium bromide?
A1: Since erythro-Glycopyrronium bromide is typically supplied as a non-sterile powder, you must prepare and sterilize a stock solution before adding it to your cell culture. Heat sterilization (autoclaving) is not suitable as it can degrade the compound. The recommended method is sterile filtration.
See Section 4 for a detailed protocol on preparing and validating a sterile stock solution.
Q2: Could the antimicrobial properties of glycopyrronium bromide (a QAC) affect my experiment?
A2: Yes, this is an important consideration. As a QAC, glycopyrronium bromide can have intrinsic antimicrobial activity.[5] This could mask a low-level bacterial contamination, leading you to believe your culture is clean when it is not. It can also be a confounding factor if your experiment involves studying bacteria or co-culture systems. Always run proper controls, and do not rely on the potential antimicrobial effect of the drug to maintain sterility.
Q3: What are the essential pillars of contamination prevention in the lab?
A3: The foundation of successful cell culture rests on three pillars:
-
Aseptic Technique: This refers to the set of practices used to prevent contamination. It includes sterilizing your work area, proper handling of pipettes and culture vessels, and minimizing exposure of sterile items to the non-sterile environment.[16][17]
-
Sterile Reagents and Media: All solutions and equipment that come into contact with the cells must be sterile.[17] This is achieved through methods like autoclaving, dry heat, or filtration.[18][19]
-
Clean Environment: The laboratory itself, especially the cell culture hood and incubator, must be regularly cleaned and decontaminated.[9][20]
Caption: The three core pillars of cell culture contamination prevention.
Q4: How often should I test for mycoplasma?
A4: It is highly recommended to test for mycoplasma monthly.[20] You should also test any new cell line upon arrival, before cryopreservation, and when you suspect contamination.[9]
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Sterility Validation of an erythro-Glycopyrronium Bromide Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of erythro-Glycopyrronium bromide for use in cell culture.
Materials:
-
erythro-Glycopyrronium bromide powder
-
Sterile, cell-culture grade solvent (e.g., DMSO, PBS, or water, depending on solubility)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile conical tubes or cryovials for aliquoting
-
Sterile microbiological broth (e.g., Tryptic Soy Broth)
-
Sterile agar plate (e.g., Tryptic Soy Agar)
Methodology:
-
Work in a Biosafety Cabinet (BSC): Perform all steps in a certified BSC using proper aseptic technique to minimize contamination.[17]
-
Prepare Supersaturated Solution (if needed): Glycopyrronium bromide is soluble in water. Calculate the amount of powder needed for your desired stock concentration (e.g., 10 mM). Weigh the powder carefully and dissolve it in the appropriate volume of sterile solvent.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter and Dispense: Carefully push the solution through the filter into a sterile conical tube. This step removes any potential bacterial contaminants. Never autoclave a chemical compound like this unless its heat stability has been explicitly verified.
-
Perform Sterility Testing (Self-Validation):
-
Broth Test: Inoculate a small tube of sterile microbiological broth with a tiny amount (5-10 µL) of your newly prepared stock solution.
-
Plate Test: Pipette a similar small amount onto a sterile agar plate and spread it evenly.
-
Incubation: Incubate the broth and plate at 37°C for 2-3 days.
-
Observation: After incubation, check the broth for any signs of turbidity and the plate for any colony growth. If both remain clear, your stock solution is sterile. If you see growth, the stock is contaminated and must be discarded.
-
-
Aliquot for Storage: Once sterility is confirmed, dispense the stock solution into sterile, single-use cryovials.[16]
-
Store Properly: Label the vials clearly with the compound name, concentration, and date. Store at -20°C or -80°C to ensure long-term stability.
Table 1: Summary of Common Contaminants and Detection
| Contaminant Type | Common Signs in Culture | Primary Detection Method | Prevention Strategy |
| Bacteria | Rapid drop in pH (yellow media), cloudy media, visible moving particles under high magnification.[7] | Light Microscopy, Gram Staining.[21] | Strict aseptic technique, sterile filtration of reagents.[16] |
| Yeast/Mold | Gradual pH change, turbidity, visible spherical/ovoid particles (yeast) or filamentous structures (mold).[7] | Light Microscopy. | Maintain a clean and dry incubator, filter air supply.[9] |
| Mycoplasma | No visible signs in media. May cause reduced cell growth, changes in morphology, and altered metabolism.[9] | PCR-based kits, DNA staining (e.g., DAPI).[9] | Quarantine and test new cell lines, use dedicated media. |
| Chemical | Unexplained cytotoxicity, changes in cell morphology, inconsistent results. No visible particles.[6][8] | Analytical Chemistry (e.g., HPLC), Limulus Amebocyte Lysate (LAL) assay for endotoxins.[6][12] | Use high-purity reagents, qualified solvents, and proper storage.[11] |
| Cross-Contamination | Unexpected cell morphology, changes in growth rate, inconsistent marker expression. | STR Profiling (DNA Fingerprinting). | Work with only one cell line at a time in the BSC, clearly label flasks.[20] |
References
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PubMed. (2025). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR. Retrieved from [Link]
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PubChem. (n.d.). Glycopyrronium. CID 3494. Retrieved from [Link]
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Corning. (n.d.). Understanding and Managing Cell Culture Contamination. Environmental Health and Safety. Retrieved from [Link]
- Google Patents. (n.d.). US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide.
-
Biocompare. (2022). Preventing, Detecting, and Addressing Cell Culture Contamination. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
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Lab Manager. (2025). Mastering Aseptic Technique: The Foundation of Successful Cell Culture. Retrieved from [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
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POBEL. (2025). Sterilization of Laboratory Equipment: Complete Guide and Essential Methods. Retrieved from [Link]
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Pharmazie. (2007). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Retrieved from [Link]
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PubMed Central. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Retrieved from [Link]
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Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. Retrieved from [Link]
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Technical Safety Services. (2021). How To Avoid Contamination in Lab. Retrieved from [Link]
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Eppendorf. (n.d.). How to Remove Contamination in a Cell Culture Lab. Retrieved from [Link]
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ResearchGate. (n.d.). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR. Retrieved from [Link]
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Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Glycopyrronium bromide – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). erythro-Glycopyrronium bromide. CID 67204829. Retrieved from [Link]
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WOAH - Asia. (n.d.). Cell Culture Laboratory and Aseptic Technique. Retrieved from [Link]
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ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]
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MDPI. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Retrieved from [Link]
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PubMed. (n.d.). The in vitro and in vivo profile of aclidinium bromide in comparison with glycopyrronium.... Retrieved from [Link]
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Drawell. (n.d.). What are the Lab Sterilization Methods and Equipments. Retrieved from [Link]
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Lab Manager. (2024). Preventing Contamination in Your Lab. Retrieved from [Link]
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Brookline College. (2022). Step-by-Step Guide to Sterilizing Laboratory Equipment. Retrieved from [Link]
- Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.).
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PubMed. (n.d.). Evaluation of the anticholinergic actions of glycopyrronium bromide. Retrieved from [Link]
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Pion Inc. (2015). 3 Best Practices for Preventing Contamination in Life Science Laboratories. Retrieved from [Link]
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PubMed. (2011). Stability of extemporaneously prepared glycopyrrolate oral suspensions. Retrieved from [Link]
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PubMed. (n.d.). Long-term efficacy and safety of 1% glycopyrronium bromide cream in patients with severe primary axillary hyperhidrosis: Results from a Phase 3b trial. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2023). Table 1. Methods of sterilization and disinfection. Retrieved from [Link]
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Validation & Comparative
An In-Depth In Vitro Head-to-Head Comparison of Erythro-Glycopyrronium Bromide and Umeclidinium for M3 Muscarinic Receptor Antagonism
This guide provides a detailed in vitro comparison of two long-acting muscarinic antagonists (LAMAs), erythro-Glycopyrronium bromide (henceforth glycopyrronium) and umeclidinium. Designed for researchers, scientists, and drug development professionals, this document delves into the critical pharmacological parameters that define the efficacy and selectivity of these compounds at the molecular and cellular level. By synthesizing data from multiple authoritative sources, we aim to provide a nuanced understanding of their respective profiles, supported by detailed experimental methodologies.
Introduction: The Central Role of M3 Muscarinic Receptor Antagonism in Respiratory Medicine
In the realm of respiratory therapeutics, particularly for chronic obstructive pulmonary disease (COPD), the M3 muscarinic acetylcholine receptor (M3R) stands as a pivotal target.[1] Acetylcholine, the primary parasympathetic neurotransmitter in the airways, mediates bronchoconstriction and mucus secretion predominantly through the activation of M3Rs on airway smooth muscle cells and submucosal glands. Consequently, antagonizing this receptor is a cornerstone of bronchodilator therapy. An ideal LAMA should exhibit high affinity and prolonged binding to the M3R to ensure sustained bronchodilation, coupled with a favorable selectivity profile, particularly over the M2 muscarinic receptor (M2R), to minimize potential cardiovascular side effects. This guide focuses on the in vitro characteristics of glycopyrronium and umeclidinium, two prominent LAMAs, to elucidate their distinct pharmacological fingerprints.
Comparative Analysis of Receptor Binding and Kinetics
The interaction of a LAMA with its target receptor is defined by its binding affinity (how tightly it binds) and its kinetics (the rates of association and dissociation). These parameters are crucial determinants of a drug's potency and duration of action.
Receptor Binding Affinity: A Tale of Potent Blockade
Both glycopyrronium and umeclidinium demonstrate high affinity for the M3 muscarinic receptor, with inhibitory constant (Ki) values in the nanomolar and even sub-nanomolar range. This high affinity underscores their potency as M3R antagonists.
Umeclidinium has been shown to have a Ki of 0.06 nM for the human M3 receptor.[2] In the same study, its affinity for M1 and M2 receptors was reported to be 0.16 nM and 0.15 nM, respectively.[2]
For glycopyrronium, studies have reported high affinity for M1, M2, and M3 receptors, with Ki values in the nanomolar range.[3] One study in rats demonstrated similarly high affinities for both M2 (Ki = 1.889 nmol/litre) and M3 (Ki = 1.686 nmol/litre) subtypes.[3]
It is important to note that direct comparison of absolute Ki values across different studies can be challenging due to variations in experimental conditions such as the radioligand used, cell line, and assay buffer. However, the available data consistently indicate that both compounds are potent muscarinic receptor antagonists.
Table 1: Comparative Receptor Binding Affinities (Ki) of Glycopyrronium and Umeclidinium
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Source |
| Umeclidinium | 0.16 | 0.15 | 0.06 | [2] |
| Glycopyrronium | ~1-3 | 1.889 | 1.686 | [3] |
Note: Data are compiled from different studies and should be interpreted with consideration for potential variations in experimental methodologies.
Receptor Dissociation Kinetics: The Key to Long-Lasting Action
The duration of action of a LAMA is critically influenced by its dissociation rate from the M3 receptor. A slower dissociation rate translates to a longer residence time at the receptor, leading to sustained bronchodilation.
Umeclidinium exhibits a significantly slower dissociation from the M3 receptor compared to the M2 receptor, with reported half-lives (t½) of 82 minutes and 9 minutes, respectively.[4] This kinetic selectivity for the M3 receptor is a desirable attribute for a LAMA.
Glycopyrronium also demonstrates a prolonged duration of action, which is attributed to its slow dissociation from the M3 receptor.[5] In one study, the dissociation half-life of glycopyrronium from the hM3 receptor was reported to be approximately 4 hours.[6] Another study indicated that at a concentration of 30 nM, glycopyrronium had a strong protective effect against radioligand binding that lasted for 2 hours, suggesting slow dissociation.[5]
Table 2: Comparative Receptor Dissociation Half-Lives (t½) of Glycopyrronium and Umeclidinium
| Compound | M2 Receptor t½ (minutes) | M3 Receptor t½ (minutes) | Kinetic Selectivity (M3/M2) | Source |
| Umeclidinium | 9 | 82 | ~9-fold | [4] |
| Glycopyrronium | - | ~240 (4 hours) | - | [6] |
Note: The absence of a reported M2 receptor dissociation half-life for glycopyrronium in the same study prevents a direct calculation of its kinetic selectivity from this data point.
Functional Antagonism: From Receptor Binding to Cellular Response
While binding assays provide valuable information about the direct interaction of a compound with its receptor, functional assays are essential to understand how this interaction translates into a cellular response. The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
For umeclidinium, a potent antagonist activity has been demonstrated in a calcium mobilization assay using CHO cells expressing the human M3 receptor, with a reported -log pA2 of 23.9 pM.[2][4] In isolated human bronchial strips, it showed a -log pA2 of 316 pM against carbachol-induced contraction.[2][4]
Glycopyrronium has also been shown to be a potent functional antagonist. Schild analysis revealed a pA2 value of 8.16 against carbachol and 8.39 against acetylcholine in guinea-pig atrium.[7] In another study, functional affinity derived from Schild analysis indicated a high affinity at M1/M3 receptors (pKB values of 10.31–11) compared to M2 receptors (pA2 value of 8.16–9.09).[5]
Experimental Protocols: A Guide for In Vitro Characterization
To ensure scientific integrity and provide a practical resource, this section outlines the detailed methodologies for the key experiments discussed.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist (e.g., glycopyrronium or umeclidinium) for the M3 muscarinic receptor.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well. The concentration of the radioligand should be close to its dissociation constant (Kd) for the M3 receptor.
-
Add increasing concentrations of the unlabeled antagonist (glycopyrronium or umeclidinium) to the wells.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known muscarinic antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Determining Functional Antagonism (pA2)
This protocol describes a cell-based functional assay to measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key downstream signaling event of M3 receptor activation.
Diagram 2: M3 Receptor Signaling Pathway and Calcium Mobilization Assay Principle
Caption: M3 receptor signaling pathway leading to calcium mobilization and the principle of the fluorescence-based assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate CHO cells expressing the human M3 receptor in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add different concentrations of the antagonist (glycopyrronium or umeclidinium) to the wells and incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate the fluorescence reading to establish a baseline.
-
Inject a fixed concentration of an agonist (e.g., acetylcholine or carbachol) into each well. The agonist concentration should be one that produces a submaximal response (e.g., EC80) to allow for the detection of antagonist-induced inhibition.
-
Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Construct agonist dose-response curves in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value.
-
Conclusion: A Comparative Perspective on In Vitro Pharmacology
The in vitro data presented in this guide highlight that both glycopyrronium and umeclidinium are highly potent M3 muscarinic receptor antagonists with slow dissociation kinetics, which underpins their long duration of action. Umeclidinium exhibits a notable kinetic selectivity for the M3 receptor over the M2 receptor. While direct head-to-head comparative studies under identical conditions are limited, the available evidence suggests that both compounds possess the requisite pharmacological properties for effective once-daily bronchodilator therapy in patients with COPD.
For the research and drug development community, the choice between these or other LAMAs may be guided by subtle differences in their kinetic profiles, selectivity, and functional potency, as well as their pharmacokinetic and pharmacodynamic properties in more complex biological systems. The experimental protocols provided herein offer a robust framework for conducting such comparative studies and further elucidating the nuanced pharmacology of these important therapeutic agents.
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Rheault, T., Khindri, S., Vahdati-Bolouri, M., Church, A., & Fahy, W. A. (2016). A randomised, open-label study of umeclidinium versus glycopyrronium in patients with COPD. ERJ Open Research, 2(2), 00101-2015. [Link]
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Rheault, T., Khindri, S., Vahdati-Bolouri, M., Church, A., & Fahy, W. A. (2016). A randomised, open-label study of umeclidinium versus glycopyrronium in patients with COPD. ERJ Open Research, 2(2). [Link]
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Waelbroeck, M., Tastenoy, M., Camus, J., & Christophe, J. (1995). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British journal of anaesthesia, 74(5), 549–552. [Link]
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Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current protocols in pharmacology, Chapter 4, Unit4.14. [Link]
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Salmon, M., Luttmann, M. A., Foley, J. J., Buckley, P. T., Schmidt, D. B., Burman, M., & Webb, E. F. (2013). Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. The Journal of pharmacology and experimental therapeutics, 345(2), 260–270. [Link]
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Haddad, E. B., Patel, H., Ke-Ming, W., & Barnes, P. J. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]
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van den Brink, F. G. (1993). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Journal of pharmacological and toxicological methods, 29(3), 159–166. [Link]
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Naline, E., Grassin-Delyle, S., Salvator, H., Brollo, M., Advenier, C., & Devillier, P. (2018). Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus. Pulmonary pharmacology & therapeutics, 49, 46–53. [Link]
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Naline, E., Grassin-Delyle, S., Salvator, H., Brollo, M., Advenier, C., & Devillier, P. (2018). Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus. Pulmonary pharmacology & therapeutics, 49, 46-53. [Link]
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Ulrik, C. S. (2014). Preclinical studies comparing the pharmacological profile of glycopyrrolate with other LAMAs and ipratropium. Expert Review of Clinical Pharmacology, 7(1), 23-33. [Link]
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Matera, M. G., Rogliani, P., & Cazzola, M. (2014). Comparing the cardiovascular therapeutic indices of glycopyrronium and tiotropium in an integrated rat pharmacokinetic, pharmacodynamic and safety model. Expert Opinion on Drug Safety, 13(9), 1219-1227. [Link]
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Lau, W. M., & Szilagyi, J. E. (1992). A Pharmacological Profile of Glycopyrrolate: Interactions at the Muscarinic Acetylcholine Receptor. General Pharmacology: The Vascular System, 23(6), 1165-1170. [Link]
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Salmon, M., Luttmann, M. A., Foley, J. J., Buckley, P. T., Schmidt, D. B., Burman, M., & Webb, E. F. (2013). Pharmacological Characterization of GSK573719 (Umeclidinium): A Novel, Long-Acting, Inhaled Antagonist of the Muscarinic Cholinergic Receptors for Treatment of Pulmonary Diseases. The Journal of pharmacology and experimental therapeutics, 345(2), 260–270. [Link]
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Tonkic, M., & Bogdanic, M. (2001). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Croatian Medical Journal, 42(4), 438-441. [Link]
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GSK. (2014). A 12-week Study to Evaluate the Efficacy and Safety of Umeclidinium 62.5 Microgram (mcg) Compared With Glycopyrronium 44 mcg in Subjects With Chronic Obstructive Pulmonary Disease (COPD). In: ClinicalTrials.gov. [Link]
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Cho, E. Y., Kim, S. Y., Kim, M. J., Kim, S., Park, D. A., Yoo, K. H., Park, Y. B., Hwang, Y. I., Rhee, C. K., Jung, J. Y., Lee, H., & Park, H. Y. (2020). Comparison of clinical efficacy between ultra-LABAs and ultra-LAMAs in COPD: a systemic review with meta-analysis of randomized controlled trials. Journal of thoracic disease, 12(5), 2417–2427. [Link]
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Disse, B., Speck, G., Rominger, K. L., Witek, T. J., & Hammer, R. (2009). C49. COPD: PHARMACOLOGICAL TREATMENT LAMA : Preclinical Evaluation of Long Acting Anticholinergics (LAAC): Comparison of Tiotrop. American Journal of Respiratory and Critical Care Medicine, 179, A4562. [Link]
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D'Urzo, A., & Singh, D. (2012). Profile of glycopyrronium for once-daily treatment of moderate-to-severe COPD. International journal of chronic obstructive pulmonary disease, 7, 729–739. [Link]
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Drugs.com. (2013). Umeclidinium bromide. Drugs.com. [Link]
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Donohue, J. F., Anzueto, A., Brooks, J., Mehta, R., Kalberg, C., & Crater, G. (2012). Umeclidinium in patients with COPD: a randomised, placebo-controlled study. The European respiratory journal, 40(5), 1106–1116. [Link]
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Pharmacology & Therapeutics. (2022, November 11). What Is pA2 and Why Does It Matter? [Video]. YouTube. [Link]
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Pelaia, C., Piazzetta, G., Renda, T., & Vatrella, A. (2021). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Expert opinion on drug discovery, 16(10), 1139–1151. [Link]
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Casarosa, P., Kollak, I., Kiechle, T., Ostermann, A., Schnapp, A., Kiesling, R., Pieper, M., & Disse, B. (2009). Preclinical Evaluation of Long-Acting Muscarinic Antagonists: Comparison of Tiotropium and Investigational Drugs. The Journal of pharmacology and experimental therapeutics, 330(2), 660–668. [Link]
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Charlton, S. J. (2009). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. British journal of pharmacology, 158 Suppl 1(Suppl 1), S12–S22. [Link]
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Sciencing. (2022, March 24). How To Calculate PA2 Value. Sciencing. [Link]
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A Comparative Guide to the Efficacy of Erythro-Glycopyrronium Bromide in Preclinical Models of COPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the preclinical efficacy of erythro-Glycopyrronium bromide, a long-acting muscarinic antagonist (LAMA), in animal models of Chronic Obstructive Pulmonary Disease (COPD). It is designed to offer a comprehensive comparison with other established LAMAs, namely tiotropium and aclidinium, supported by experimental data and detailed methodologies. Our objective is to equip researchers with the critical information needed to design and interpret studies aimed at evaluating novel respiratory therapeutics.
The Scientific Rationale: Targeting Cholinergic Overdrive in COPD
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, most commonly caused by significant exposure to noxious particles or gases. A key pathophysiological feature of COPD is the overstimulation of the parasympathetic nervous system in the airways, leading to increased acetylcholine (ACh) release. This cholinergic overdrive results in bronchoconstriction, mucus hypersecretion, and airway inflammation and remodeling, all of which are mediated primarily through the M3 muscarinic receptor on airway smooth muscle and glands.
Long-acting muscarinic antagonists (LAMAs) are a cornerstone of COPD therapy. They act as competitive antagonists of ACh at muscarinic receptors, leading to bronchodilation and a reduction in symptoms. Erythro-Glycopyrronium bromide, the active component of several inhaled therapies, is a potent and selective LAMA. Understanding its preclinical profile in validated animal models is crucial for its continued development and for establishing its therapeutic potential relative to other agents in its class.
Comparative Efficacy in Animal Models of COPD
The most common animal models used to study COPD are induced by exposure to cigarette smoke (CS), which recapitulates key features of the human disease, including lung inflammation, airway remodeling, and emphysema.[1] In these models, the efficacy of LAMAs is typically assessed by their ability to mitigate these pathological changes.
Erythro-Glycopyrronium Bromide: Preclinical Evidence
Studies in murine models of CS-induced COPD have demonstrated that inhaled glycopyrronium bromide exhibits potent anti-inflammatory and anti-remodeling effects.[1][2]
-
Anti-inflammatory Effects: In a mouse model of acute lung inflammation induced by cigarette smoke, pre-treatment with aerosolized glycopyrronium bromide was found to suppress the accumulation of neutrophils and macrophages in the bronchoalveolar lavage fluid (BALF).[1] Furthermore, at doses of 300 and 600 μg/ml, it significantly inhibited the CS-induced increases in the mRNA and protein expression of pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in both lung tissue and BALF.[1]
-
Anti-remodeling Effects: In a subchronic CS exposure model in mice, daily treatment with glycopyrronium bromide was shown to suppress elevations in inflammatory score, epithelial thickness, and peribronchial collagen deposition.[2]
Comparative Analysis with Tiotropium and Aclidinium
While direct head-to-head preclinical studies are limited, a comparative analysis can be drawn from individual studies investigating the effects of tiotropium and aclidinium in similar animal models.
-
Tiotropium: As the first once-daily LAMA, tiotropium has been extensively studied. In a guinea pig model of COPD, tiotropium was shown to inhibit both pulmonary inflammation and airway remodeling. It has also been demonstrated to reduce the CS-induced pulmonary release of several pro-inflammatory cytokines in a cat model of lung inflammation.
-
Aclidinium Bromide: Aclidinium, another LAMA, has also shown efficacy in preclinical models. In a CS-exposed guinea pig model, aclidinium demonstrated an anti-remodeling effect on small airways and attenuated neutrophilic infiltration in the alveolar septa.
Data Summary: A Preclinical Efficacy Snapshot
The following table summarizes the key preclinical findings for glycopyrronium, tiotropium, and aclidinium in animal models of COPD. It is important to note that these are indirect comparisons, and experimental conditions may vary between studies.
| Parameter | Erythro-Glycopyrronium Bromide | Tiotropium | Aclidinium Bromide |
| Animal Model | Mouse (CS-induced)[1][2] | Guinea Pig, Cat (CS-induced) | Guinea Pig (CS-induced) |
| Inflammatory Cell Infiltration | Significant reduction in neutrophils and macrophages in BALF[1] | Reduction in inflammatory cells in BALF | Attenuation of neutrophilic infiltration in alveolar septa |
| Pro-inflammatory Cytokines | Significant reduction in IL-1β and TNF-α[1] | Reduction in pro-inflammatory cytokines | Data not readily available |
| Airway Remodeling | Suppression of epithelial thickness and collagen deposition[2] | Inhibition of airway remodeling | Anti-remodeling effect on small airways |
Clinical Perspective: Translating Preclinical Findings
While animal models are invaluable for mechanistic understanding, clinical trials in human patients provide the ultimate validation of efficacy. Numerous clinical studies and network meta-analyses have compared glycopyrronium with tiotropium and aclidinium in patients with moderate-to-severe COPD.[3][4][5][6][7][8][9][10][11][12][13]
The general consensus from these studies is that glycopyrronium, tiotropium, and aclidinium have comparable efficacy in improving lung function (as measured by FEV1), reducing symptoms, and preventing exacerbations.[4][5][8][10][12] Some studies suggest that glycopyrronium may have a faster onset of action compared to tiotropium.[6][9][13] This clinical evidence aligns with the robust preclinical data demonstrating the potent anti-inflammatory and bronchodilatory effects of these LAMAs.
Experimental Protocols: A Guide for Preclinical Evaluation
To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for inducing a cigarette smoke model of COPD in mice and for the subsequent analysis of key inflammatory endpoints.
Protocol 1: Cigarette Smoke-Induced Murine Model of COPD
This protocol describes a common method for inducing COPD-like lung inflammation and remodeling in mice through whole-body exposure to cigarette smoke.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard research cigarettes (e.g., 3R4F from the University of Kentucky)
-
Whole-body smoke exposure chamber
-
Smoking machine
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the start of the experiment.
-
Exposure: Place the mice in the whole-body exposure chamber.
-
Smoke Generation: Generate mainstream cigarette smoke using the smoking machine. A typical protocol involves exposing the mice to the smoke of 6 cigarettes per day, 5 days a week, for a period of 4 to 12 weeks.
-
Air Control: A control group of mice should be exposed to filtered air under identical conditions.
-
Monitoring: Monitor the animals daily for any signs of distress.
Protocol 2: Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol outlines the procedure for collecting and analyzing BAL fluid to quantify inflammatory cell infiltration.
Materials:
-
Euthanasia agent (e.g., pentobarbital)
-
Tracheal cannula
-
Suture
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer
-
Microscope slides
-
Cytospin centrifuge
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Euthanasia: Euthanize the mouse via an overdose of pentobarbital.
-
Tracheal Cannulation: Expose the trachea and insert a cannula. Secure the cannula with a suture.
-
Lavage: Instill 1 ml of ice-cold PBS into the lungs via the cannula and then gently aspirate. Repeat this process three times.
-
Cell Pellet Collection: Pool the collected BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Total Cell Count: Resuspend the cell pellet in a known volume of PBS and count the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension. Stain the slides with Diff-Quik and perform a differential cell count of at least 300 cells under a microscope, identifying macrophages, neutrophils, lymphocytes, and eosinophils.
Visualizing the Science: Pathways and Workflows
Mechanism of Action of Muscarinic Antagonists in COPD
Caption: Mechanism of action of erythro-Glycopyrronium bromide in blocking cholinergic signaling.
Experimental Workflow for Efficacy Validation
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Safety Operating Guide
Navigating the Safe Handling of Erythro-Glycopyrronium Bromide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring personal safety while handling potent chemical compounds is paramount. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling erythro-Glycopyrronium bromide, a quaternary ammonium compound with anticholinergic activity. Moving beyond a simple checklist, this document explains the rationale behind each protective measure, empowering you to work with confidence and security.
Understanding the Risks: Why PPE is Crucial
Erythro-Glycopyrronium bromide, while a valuable research compound, presents several hazards that necessitate careful handling. According to safety data sheets (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, inhalation of dust particles may cause respiratory irritation.[1] The primary routes of exposure are therefore ingestion, skin and eye contact, and inhalation. The causality is clear: direct contact with the compound can lead to localized irritation, while ingestion or inhalation can result in systemic effects. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Core Protective Measures: Your Essential Armor
A risk assessment should always be performed to determine the appropriate level of protection for any given procedure.[2] However, for handling erythro-Glycopyrronium bromide in a laboratory setting, the following PPE is generally required.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that erythro-Glycopyrronium bromide can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][3]
-
Safety Glasses with Side Shields: For low-risk activities involving small quantities of dissolved material, safety glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[3]
-
Goggles: When there is a risk of splashes or when handling the powdered form of the compound, chemical splash goggles are essential to provide a complete seal around the eyes.[4][5]
-
Face Shield: For procedures with a high risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in conjunction with goggles to protect the entire face.[4][5]
Hand Protection: Preventing Dermal Absorption
To prevent skin irritation and potential absorption, appropriate gloves are mandatory.
-
Material: Nitrile or neoprene gloves are preferred as they offer good chemical resistance.[6] They should be powder-free to avoid aerosolizing the compound.[4][6]
-
Integrity: Always inspect gloves for any signs of damage before use.
-
Double Gloving: For activities with a higher risk of exposure, such as when handling the pure compound or during compounding procedures, double gloving is recommended.[4][5]
-
Frequency of Change: Gloves should be changed regularly, and immediately if they become contaminated.[4]
Body Protection: A Barrier Against Contamination
Protective clothing is necessary to prevent the contamination of personal clothing and skin.
-
Laboratory Coat or Gown: A clean laboratory coat or a disposable gown should be worn at all times when handling erythro-Glycopyrronium bromide.[2][6] For procedures involving hazardous drugs, long-sleeved gowns that close in the back and have tight-fitting cuffs are recommended.[4]
-
Material: The material should be appropriate for the level of risk. For significant handling of the powder, a disposable gown resistant to chemical penetration may be necessary.
Respiratory Protection: Guarding Against Inhalation
The need for respiratory protection depends on the physical form of the compound and the specific handling procedure.
-
When Required: A respirator is necessary when handling the powdered form of erythro-Glycopyrronium bromide, especially in situations where dust generation is likely (e.g., weighing, transferring powder). It is also recommended when unpacking hazardous drugs that are not in plastic containers.[4]
-
Type of Respirator: A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a full-face air-purifying respirator, should be used.[7][8] Surgical masks do not provide adequate respiratory protection from chemical exposure.[7]
-
Fit Testing: Proper fit testing and training are essential for the effective use of any respirator.[7]
PPE Selection Guide: A Task-Based Approach
The following table summarizes the recommended PPE for various laboratory tasks involving erythro-Glycopyrronium bromide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Goggles and Face Shield | Double Nitrile Gloves | Disposable Gown | N95 Respirator or higher |
| Preparing Solutions | Goggles | Nitrile Gloves | Laboratory Coat | Not typically required if handled in a fume hood |
| In-vitro/In-vivo Dosing | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Not typically required |
| Spill Cleanup | Goggles and Face Shield | Double Nitrile Gloves | Disposable Gown | N95 Respirator or higher |
Experimental Workflow: Donning and Doffing PPE
The following diagram and step-by-step protocol outline the correct sequence for putting on (donning) and taking off (doffing) your PPE to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow
Donning Protocol:
-
Gown: Put on a disposable gown, ensuring it is securely fastened at the back.
-
Mask/Respirator: Place the mask or respirator over your nose and mouth, ensuring a proper seal.
-
Goggles/Face Shield: Put on your goggles or face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
Doffing Protocol:
-
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out.
-
Goggles/Face Shield: Remove your goggles or face shield from the back of your head.
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.
-
Mask/Respirator: Remove your mask or respirator from the straps, avoiding touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][3]
Decontamination and Disposal: A Critical Final Step
Proper disposal of used PPE is essential to prevent secondary contamination.
-
Solid Waste: All disposable PPE, including gloves, gowns, and masks, should be placed in a designated hazardous waste container.[1][3]
-
Liquid Waste: Any solutions containing erythro-Glycopyrronium bromide should be disposed of in accordance with local and institutional regulations for chemical waste.[1] Do not pour down the drain.
-
Spill Cleanup: In the event of a spill, contain the spill with absorbent material. Sweep up solid spills carefully to avoid creating dust.[1] All cleanup materials should be treated as hazardous waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling erythro-Glycopyrronium bromide, ensuring a safe and productive research environment.
References
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. ocpinfo.com [ocpinfo.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. epa.gov [epa.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. hey.nhs.uk [hey.nhs.uk]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
